2-cyano-N-cyclohexylacetamide

Description

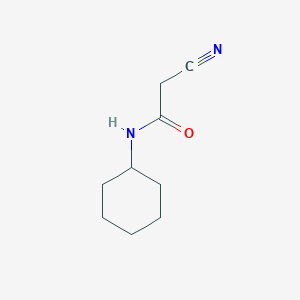

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-cyano-N-cyclohexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c10-7-6-9(12)11-8-4-2-1-3-5-8/h8H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURWLUVLDBYUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351652 | |

| Record name | 2-cyano-N-cyclohexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15029-38-6 | |

| Record name | 2-Cyano-N-cyclohexylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15029-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyano-N-cyclohexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYANO-N-CYCLOHEXYL-ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Cyano N Cyclohexylacetamide

Established Synthetic Pathways for 2-Cyano-N-cyclohexylacetamide

Several methods have been successfully employed for the synthesis of this compound, each with its own set of advantages and reaction conditions.

Nucleophilic Acyl Substitution Reactions with Ethyl Cyanoacetate (B8463686) and Cyclohexylamine (B46788)

The most fundamental and widely used method for synthesizing this compound is the nucleophilic acyl substitution reaction between ethyl cyanoacetate and cyclohexylamine. libretexts.orglibretexts.orgvanderbilt.edu This reaction involves the nucleophilic attack of the amino group of cyclohexylamine on the electrophilic carbonyl carbon of ethyl cyanoacetate. libretexts.org The subsequent elimination of the ethoxy group as ethanol (B145695) leads to the formation of the stable amide bond, yielding this compound.

This reaction can be carried out under various conditions. One common approach involves refluxing a mixture of cyclohexylamine and ethyl cyanoacetate in a solvent like toluene (B28343) at approximately 100°C for 12-15 hours. evitachem.com The progress of the reaction is typically monitored by Thin Layer Chromatography (TLC). evitachem.com Upon completion, the solvent is removed, and the product is purified by crystallization from a suitable solvent such as methanol (B129727). evitachem.com

Interactive Data Table: Reaction Parameters for Nucleophilic Acyl Substitution

| Parameter | Value | Source |

| Reactants | Cyclohexylamine, Ethyl Cyanoacetate | evitachem.com |

| Solvent | Toluene | evitachem.com |

| Temperature | ~100°C (Reflux) | evitachem.com |

| Reaction Time | 12-15 hours | evitachem.com |

| Monitoring | Thin Layer Chromatography (TLC) | evitachem.com |

| Purification | Crystallization from Methanol | evitachem.com |

Microwave-Assisted Synthetic Approaches

In recent years, microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods for the preparation of this compound. researchgate.netbenthamdirect.comresearchgate.netraco.cat This technique significantly reduces reaction times and can lead to higher yields. researchgate.net

In a typical microwave-assisted procedure, a mixture of cyclohexylamine and ethyl cyanoacetate is irradiated in a process vial. semanticscholar.org The reaction can be carried out under pressurized conditions (e.g., 17.2 bar) at elevated temperatures (e.g., 180°C) for a very short duration, often as little as 5 minutes. researchgate.netsemanticscholar.org This method has been reported to produce this compound in yields as high as 90%. semanticscholar.org

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted | Source |

| Reaction Time | 12-15 hours | 5 minutes | evitachem.comresearchgate.netsemanticscholar.org |

| Temperature | ~100°C | 180°C | evitachem.comresearchgate.netsemanticscholar.org |

| Pressure | Atmospheric | 17.2 bar | researchgate.netsemanticscholar.org |

| Yield | Not specified | 90% | semanticscholar.org |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be aligned with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. benthamdirect.com One of the key aspects is the use of solvent-free reaction conditions, which enhances atom economy and energy efficiency. The high reactivity of cyclohexylamine allows the reaction with ethyl cyanoacetate to proceed efficiently without the need for a solvent, minimizing waste.

Solvent-Free Reaction Protocols

A notable green chemistry approach is the implementation of solvent-free reaction protocols. In one such method, equimolar amounts of cyclohexylamine and ethyl cyanoacetate are simply stirred together at room temperature. The absence of a solvent not only simplifies the work-up procedure but also reduces the environmental impact of the synthesis. This method highlights the inherent reactivity of the starting materials, leading to the formation of the desired product in high yields.

Optimization of Reaction Conditions and Yield Enhancement for this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Studies have shown that microwave-assisted synthesis offers significant advantages in this regard. benthamdirect.comgrafiati.com By carefully controlling parameters such as temperature, pressure, and reaction time, yields can be substantially improved compared to traditional methods. For instance, a yield of 90% was achieved under optimized microwave conditions of 180°C and 17.2 bar for 5 minutes.

Role of this compound as a Key Synthetic Intermediate

This compound is a valuable and versatile intermediate in the synthesis of a wide range of heterocyclic compounds. researchgate.netresearchgate.netraco.catsemanticscholar.orgresearchgate.netscite.airesearchgate.net Its polyfunctional nature, possessing both electrophilic and nucleophilic sites, allows for diverse chemical transformations. semanticscholar.orgekb.eg The active methylene (B1212753) group, the cyano group, and the amide functionality all serve as reactive handles for constructing more complex molecular architectures. ekb.eg

This intermediate is particularly useful in the synthesis of fused heterocycles through reactions with various nitrogen nucleophiles. researchgate.net For example, it can be reacted with hydrazine (B178648) derivatives to form pyrazole (B372694) compounds. researchgate.net Furthermore, it serves as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds investigated for their potential as protein kinase inhibitors. researchgate.net The reactivity of this compound with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) leads to the formation of enamines, which are themselves versatile intermediates for further cyclization reactions. researchgate.netraco.cat

Precursor in Heterocyclic Synthesis

This compound serves as a pivotal starting material in the synthesis of a wide array of heterocyclic compounds. researchgate.net Its active methylene group, positioned between the electron-withdrawing cyano and carbonyl groups, readily participates in condensation and cyclization reactions. researchgate.net This reactivity has been exploited to construct diverse and often biologically significant heterocyclic systems, including pyridones, pyrazoles, thiophenes, and various fused heterocycles. researchgate.netresearchgate.netsemanticscholar.org

The synthesis of these structures often proceeds through regioselective reactions. For instance, the reaction of this compound with hydrazonoyl chlorides in a basic medium leads to the formation of aminopyrazole derivatives. semanticscholar.orgeurjchem.com Similarly, it can be used to produce pyridone derivatives through cyclocondensation reactions with 1,3-dicarbonyl compounds or via ternary condensation with an aromatic aldehyde and malononitrile (B47326). researchgate.netnih.gov

Microwave-assisted synthesis has been shown to be an efficient method for preparing fused heterocyclic compounds from this compound, often resulting in high yields and short reaction times. researchgate.netresearchgate.net For example, reaction with N,N-dimethylformamide dimethylacetal (DMF-DMA) under microwave irradiation yields (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide, a key intermediate that can be further reacted with hydrazine derivatives to form pyrazoles or with other amino compounds to create fused pyrimidine (B1678525) systems like pyrazolo[1,5-a]pyrimidines. raco.catresearchgate.net

The versatility of this compound as a synthon is further demonstrated in its reactions with various reagents to form other important heterocycles. Treatment with phenylisothiocyanate followed by α-halo ketones can yield thiophene (B33073) and 1,3-thiazole derivatives. semanticscholar.orgeurjchem.comscite.ai These synthetic routes highlight the compound's role as a flexible building block for generating a library of heterocyclic structures. researchgate.netresearchgate.net

Table 1: Examples of Heterocyclic Systems Synthesized from this compound

| Heterocyclic System | Reagents/Reaction Type | Reference(s) |

|---|---|---|

| Pyrazole Derivatives | Hydrazine derivatives, Hydrazonoyl chlorides | eurjchem.comraco.catevitachem.com |

| Pyridone Derivatives | 1,3-Dicarbonyl compounds (e.g., acetylacetone), Malononitrile | researchgate.netnih.govmdpi.com |

| Thiophene Derivatives | Phenylisothiocyanate and α-halo ketones, Elemental sulfur | semanticscholar.orgscite.aiscirp.org |

| 1,3-Thiazole Derivatives | Phenylisothiocyanate and α-halo ketones | semanticscholar.orgeurjchem.comscite.ai |

| Fused Heterocycles (e.g., Pyrazolo[1,5-a]pyrimidines) | DMF-DMA followed by amino-heterocycles (e.g., aminopyrazoles) | raco.catresearchgate.netresearchgate.net |

Building Block for Multifunctional Polymeric Systems

While its primary application lies in heterocyclic synthesis, this compound has also been explored as a building block in the development of novel polymeric materials. Its incorporation into polymer structures can impart specific functionalities and properties.

A notable application is in the creation of polymer nanospheres with enhanced electrochemical and antibacterial properties. In one study, this compound was incorporated into polymer nanospheres synthesized via microemulsion polymerization techniques. These nanospheres demonstrated excellent electrochemical performance, suggesting potential use in energy storage devices like supercapacitors. The cyano and amide functionalities of the monomer unit likely contribute to the polymer's properties, influencing factors such as charge storage capacity and interaction with bacterial membranes.

The use of cyano-functionalized molecules, in general, is a recognized strategy for developing n-type polymer semiconductors for applications in organic thermoelectrics. nih.gov Though research specifically detailing the extensive use of this compound in a wide range of polymeric systems is still emerging, its demonstrated utility in functional nanospheres points to its potential as a specialty monomer for creating multifunctional polymeric materials. dtu.dk

Table 2: Application in Polymeric Systems

| Polymeric System | Synthetic Method | Key Finding/Potential Application |

|---|

Chemical Reactivity and Derivatization of 2 Cyano N Cyclohexylacetamide

Active Methylene (B1212753) Chemistry of 2-Cyano-N-cyclohexylacetamide

The methylene group (-CH2-) in this compound is flanked by two electron-withdrawing groups: the cyano group and the carbonyl group of the amide. This positioning renders the methylene protons acidic and the carbon atom nucleophilic, classifying it as an "active methylene" compound. scribd.comslideshare.net This heightened reactivity is central to its utility in organic synthesis.

The active methylene group readily participates in condensation reactions with various electrophiles, particularly aldehydes and ketones. These reactions typically proceed in the presence of a base, which deprotonates the methylene group to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent dehydration often occurs to yield a more stable, conjugated product. wikipedia.org

A prominent example is the Knoevenagel condensation, where this compound reacts with aldehydes to form α,β-unsaturated cyanoacrylamide derivatives. wikipedia.orgnih.gov This reaction is a cornerstone for creating carbon-carbon double bonds and serves as a gateway to a wide array of substituted alkenes. nih.gov The reaction can be catalyzed by various bases, including weak amines like piperidine (B6355638). wikipedia.org

The active methylene group of this compound can undergo substitution reactions. After deprotonation by a suitable base, the resulting carbanion can react with various electrophiles, leading to the substitution of one or both of the methylene hydrogens. For instance, it can be alkylated or acylated, providing a route to more complex derivatives. The cyano group itself can also participate in nucleophilic substitution reactions.

Electrophilic and Nucleophilic Properties and Sites

The distribution of electron density in this compound gives rise to distinct electrophilic and nucleophilic sites, governing its interactions with other reagents.

Nucleophilic Sites :

The primary nucleophilic site is the α-carbon of the active methylene group, especially after deprotonation. youtube.com

The nitrogen atom of the amide group possesses a lone pair of electrons and can act as a nucleophile under certain conditions.

The oxygen atom of the carbonyl group also has lone pairs and can exhibit nucleophilic character. youtube.com

Electrophilic Sites :

The carbon atom of the cyano group is electrophilic and susceptible to attack by nucleophiles. evitachem.com

The carbonyl carbon of the amide group is also an electrophilic center, readily attacked by nucleophiles. youtube.com

This duality in reactivity allows this compound to react with a broad spectrum of reagents, leading to the formation of diverse molecular architectures. evitachem.com

Formation of Acrylamide (B121943) Derivatives

A significant aspect of the reactivity of this compound is its use in the synthesis of acrylamide derivatives, which are valuable intermediates in organic synthesis.

The Knoevenagel condensation of this compound with various aromatic aldehydes is a widely employed method for the synthesis of 2-cyano-3-aryl-N-cyclohexylacrylamides. nih.govresearchgate.net This reaction is typically catalyzed by a base and involves the formation of a new carbon-carbon double bond. wikipedia.orgnih.gov The general reaction scheme is as follows:

This compound + Aromatic Aldehyde → 2-Cyano-3-aryl-N-cyclohexylacrylamide + Water

The reaction conditions can be optimized by the choice of catalyst and solvent. scielo.org.mxresearchgate.net For example, catalysts like piperidine are often used to facilitate the reaction. wikipedia.org The resulting α,β-unsaturated products are valuable precursors for the synthesis of various heterocyclic compounds. researchgate.net

Table 1: Examples of Knoevenagel Condensation with Aromatic Aldehydes

| Aromatic Aldehyde | Catalyst | Product |

|---|---|---|

| Benzaldehyde | Piperidine | 2-Cyano-N-cyclohexyl-3-phenylacrylamide |

| 4-Chlorobenzaldehyde | R2(1MCl2-2NaPO3) | 2-Cyano-N-cyclohexyl-3-(4-chlorophenyl)acrylamide researchgate.net |

This table provides illustrative examples of the Knoevenagel condensation reaction.

This compound reacts with dimethylformamide-dimethylacetal (DMF-DMA) to yield (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide. researchgate.net DMF-DMA serves as a one-carbon electrophile and a source of the dimethylamino group. scirp.org This reaction is often facilitated by microwave irradiation, which can lead to shorter reaction times and higher yields. researchgate.net

The resulting enamine, (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide, is a versatile intermediate. researchgate.net The dimethylamino group can act as a good leaving group, allowing for further functionalization through reactions with various nucleophiles. For instance, it can react with hydrazine (B178648) derivatives to form pyrazole (B372694) compounds. evitachem.comresearchgate.net

Table 2: Reaction with DMF-DMA

| Reactant | Reagent | Product | Conditions |

|---|

This table summarizes the reaction of this compound with DMF-DMA.

Cyclization Reactions and Heterocyclic Ring Formation

This compound is a versatile starting material for the synthesis of a wide array of heterocyclic compounds. Its reactive nitrile and acetamide (B32628) functionalities allow for various cyclization reactions, leading to the formation of diverse ring systems with significant applications in medicinal chemistry and material science.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives from this compound often involves its conversion into an intermediate that is then cyclized with hydrazine derivatives. A common strategy is the reaction of this compound with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide. This enaminonitrile intermediate readily reacts with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) to yield the corresponding pyrazole derivatives. researchgate.net Microwave irradiation has been shown to facilitate these reactions, leading to shorter reaction times and high yields. researchgate.net

Another approach involves the Knoevenagel condensation of this compound with aromatic aldehydes to produce 2-cyano-N-cyclohexyl-3-arylacrylamide derivatives. Subsequent reaction of these acrylamide derivatives with hydrazine hydrate through a Michael addition reaction leads to the formation of pyrazole rings. researchgate.net This method has been utilized in the microwave-assisted synthesis of novel pyrazole compounds. researchgate.net

Furthermore, this compound can be coupled with diazonium salts to afford hydrazones, which then undergo cyclization to yield aminopyrazole derivatives. researchgate.net

| Starting Material | Reagents | Product | Reaction Type | Ref |

| This compound | 1. DMF-DMA2. Hydrazine derivatives | Pyrazole derivatives | Condensation, Cyclization | researchgate.net |

| This compound | 1. Aromatic aldehydes2. Hydrazine hydrate | Pyrazole derivatives | Knoevenagel Condensation, Michael Addition, Cyclization | researchgate.net |

| This compound | Diazonium salts | Aminopyrazole derivatives | Coupling, Cyclization | researchgate.net |

Synthesis of Thiazole (B1198619) and Thiadiazole Derivatives

The synthesis of thiazole derivatives from this compound is not as extensively documented in the provided context. However, related cyanoacetamide derivatives, such as 2-cyano-N-(thiazol-2-yl)acetamide, undergo Knoevenagel condensation with aromatic aldehydes to yield 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives. nih.gov This suggests that this compound could potentially be used in similar condensations to form precursors for thiazole-containing structures.

For the synthesis of 1,3,4-thiadiazole (B1197879) derivatives, a general method involves the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide (B42300) in the presence of phosphorus oxychloride. mdpi.com While not directly starting from this compound, this highlights a common route to thiadiazoles. Another approach involves the reaction of thiole derivatives, which can be synthesized from cyanoacetamide precursors, with hydrazonyl chlorides to furnish 1,3,4-thiadiazole derivatives. sapub.org The synthesis of 5-substituted 2-amino-1,3,4-thiadiazoles is often achieved through the acylation of thiosemicarbazide followed by dehydration using reagents like sulfuric acid or methane (B114726) sulfonic acid. nih.gov

| Starting Material | Reagents | Product Class | Reaction Type | Ref |

| Aromatic carboxylic acids | Thiosemicarbazide, POCl₃ | 1,3,4-Thiadiazole derivatives | Cyclodehydration | mdpi.com |

| Thiole derivatives | Hydrazonyl chlorides | 1,3,4-Thiadiazole derivatives | Cyclization | sapub.org |

| Thiosemicarbazide | Acylating agent, Dehydrating agent | 5-substituted 2-amino-1,3,4-thiadiazoles | Acylation, Dehydration, Cyclization | nih.gov |

Synthesis of Pyrimidine (B1678525) and Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

This compound is a key precursor for the synthesis of various pyrimidine and fused pyrimidine derivatives. For instance, the enaminonitrile derivative, (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide, formed from the reaction of this compound with DMF-DMA, reacts with guanidine (B92328) to afford a 2,4-diaminopyrimidine (B92962) derivative. researchgate.net

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved by reacting the same enaminonitrile intermediate with various 5-aminopyrazoles. researchgate.net This reaction proceeds via a cyclocondensation mechanism. Microwave-assisted synthesis has been effectively employed to produce these fused heterocyclic systems. nih.gov

Another strategy involves the reaction of 5-aminopyrazoles with β-enaminones or chalcones, which can be derived from cyanoacetamide precursors, to yield pyrazolo[1,5-a]pyrimidines. nih.gov Furthermore, a one-pot cyclization of aminopyrazoles, enaminones (or chalcone), and sodium halides can produce 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

| Starting Material | Reagents | Product | Reaction Type | Ref |

| (E)-2-Cyano-N-cyclohexyl-3-(dimethylamino)acrylamide | Guanidine | 2,4-Diaminopyrimidine derivative | Cyclocondensation | researchgate.net |

| (E)-2-Cyano-N-cyclohexyl-3-(dimethylamino)acrylamide | 5-Aminopyrazoles | Pyrazolo[1,5-a]pyrimidine derivatives | Cyclocondensation | researchgate.net |

| 5-Aminopyrazoles | β-Enaminones or Chalcones | Pyrazolo[1,5-a]pyrimidine derivatives | Cyclization | nih.gov |

| Aminopyrazoles, Enaminones/Chalcone, Sodium halides | 3-Halo-pyrazolo[1,5-a]pyrimidine derivatives | One-pot cyclization, Oxidative halogenation | nih.gov |

Synthesis of Thiophene (B33073) Derivatives

The Gewald reaction is a prominent method for synthesizing substituted 2-aminothiophenes, which involves the condensation of a carbonyl compound with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.org this compound, as an active methylene compound, can be utilized in Gewald-type reactions. nih.gov

The reaction mechanism is believed to start with a Knoevenagel condensation between the carbonyl compound and the cyanoacetamide to form a stable intermediate. wikipedia.org This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.org Microwave irradiation has been reported to improve the yields and reduce reaction times for the Gewald reaction. wikipedia.org

A specific application involves the reaction of this compound with active methylene reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) and elemental sulfur, which leads to polysubstituted thiophene derivatives. sapub.org

| Reagents | Product Class | Reaction Name | Key Features | Ref |

| Carbonyl compound, this compound, Elemental sulfur, Base | 2-Aminothiophenes | Gewald Reaction | Multi-component condensation | wikipedia.orgorganic-chemistry.orgnih.gov |

| This compound, Malononitrile/Ethyl cyanoacetate, Elemental sulfur | Polysubstituted thiophenes | Gewald Thiophene Synthesis | One-pot synthesis | sapub.org |

Synthesis of Chromene Derivatives

The synthesis of chromene derivatives from this compound is not directly detailed in the provided search results. However, the reactivity of related cyanoacetohydrazide derivatives towards different aldehydes has been shown to produce chromene derivatives among other heterocyclic compounds. researchgate.net This suggests the potential for this compound to participate in reactions leading to chromene ring systems, likely through condensation and subsequent cyclization reactions with appropriate precursors.

Formation of Triazolo[1,5-a]pyrimidine and Pyrimido[1,2-a]benzimidazole (B3050247) Derivatives

The versatile intermediate (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide, derived from this compound, is instrumental in the synthesis of fused heterocyclic systems. Its reaction with 3-amino-1,2,4-triazole leads to the formation of triazolo[1,5-a]pyrimidine derivatives. researchgate.net

Similarly, the reaction of this enaminonitrile with 2-aminobenzimidazole (B67599) yields pyrimido[1,2-a]benzimidazole derivatives. researchgate.net These syntheses are often carried out under microwave irradiation to enhance reaction efficiency. researchgate.net

The construction of the pyrimido[1,2-a]benzimidazole scaffold can also be achieved through other routes, such as the reaction of 2-aminobenzimidazole with α,β-unsaturated aldehydes or ketones. nih.gov For instance, the reaction of 2-aminobenzimidazole with β-bromo-α,β-unsaturated aldehydes in the presence of a base under microwave irradiation provides an efficient method for synthesizing pyrimido[1,2-a]benzimidazoles. nih.gov

| Starting Material | Reagents | Product | Reaction Type | Ref |

| (E)-2-Cyano-N-cyclohexyl-3-(dimethylamino)acrylamide | 3-Amino-1,2,4-triazole | Triazolo[1,5-a]pyrimidine derivative | Cyclocondensation | researchgate.net |

| (E)-2-Cyano-N-cyclohexyl-3-(dimethylamino)acrylamide | 2-Aminobenzimidazole | Pyrimido[1,2-a]benzimidazole derivative | Cyclocondensation | researchgate.net |

| 2-Aminobenzimidazole | β-Bromo-α,β-unsaturated aldehydes | Pyrimido[1,2-a]benzimidazole derivatives | Cyclocondensation | nih.gov |

Reactions with Nitrogen Nucleophiles

This compound serves as a valuable building block for the synthesis of various nitrogen-containing heterocyclic compounds. Its reaction with nitrogen nucleophiles is a common strategy to construct complex molecular architectures, particularly pyrazoles and other fused ring systems. evitachem.comresearchgate.net

The general mechanism involves the nucleophilic attack by a nitrogen-containing reagent on the carbonyl or cyano group, or on a derivative of the starting acetamide. libretexts.orglibretexts.org For instance, the reaction of this compound derivatives with hydrazine hydrate leads to the formation of pyrazole derivatives. evitachem.comresearchgate.net In a typical sequence, the acetamide is first condensed with an aromatic aldehyde to form a 2-cyano-N-cyclohexyl-3-arylacrylamide. This α,β-unsaturated intermediate then undergoes a cyclization reaction with hydrazine. researchgate.net

Furthermore, the active methylene group in this compound can be coupled with aromatic diazonium salts. This reaction proceeds through an electrophilic azo-coupling to yield intermediate hydrazones, which can then be cyclized to form fused heterocyclic systems like pyrazolo[5,1-c] researchgate.netlibretexts.orgtriazine derivatives. researchgate.net These synthetic pathways, often facilitated by microwave irradiation, provide efficient access to compounds with potential pharmacological activities. researchgate.netresearchgate.net

Table 1: Synthesis of Heterocycles from this compound Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product Type | Ref. |

| 2-Cyano-N-cyclohexyl-3-arylacrylamide | Hydrazine derivatives | Microwave irradiation | Pyrazole derivatives | researchgate.net |

| This compound | Aromatic diazonium salts | Pyridine (B92270) | Pyrazolo[5,1-c] researchgate.netlibretexts.orgtriazine derivatives | researchgate.net |

Michael Addition Reactions

Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. libretexts.org While this compound itself is not a Michael acceptor, it is a key precursor to molecules that are.

Specifically, Knoevenagel condensation of this compound with aldehydes yields 2-cyano-N-cyclohexyl-3-arylacrylamide derivatives. researchgate.net These acrylamide products are excellent Michael acceptors due to the electron-withdrawing nature of the cyano and carbonyl groups, which activates the carbon-carbon double bond for nucleophilic attack at the β-position. youtube.com

A notable application of this is the Michael addition of hydrazine hydrate to the acrylamide derivative. This reaction is a crucial step in the synthesis of novel 5-aminouracil-based compounds, where the initial conjugate addition is followed by an intramolecular cyclization. researchgate.net The nucleophile, known as the Michael Donor, attacks the electrophilic β-carbon of the activated alkene (the Michael Acceptor), leading to the formation of a new single bond. libretexts.org This strategy highlights the utility of this compound in constructing more complex molecules through a combination of condensation and Michael addition reactions. researchgate.net

Table 2: Michael Addition Reaction Example

| Michael Acceptor | Michael Donor (Nucleophile) | Reaction Type | Intermediate Product | Ref. |

| 2-Cyano-N-cyclohexyl-3-arylacrylamide | Hydrazine Hydrate | Michael Addition | Adduct for pyrazole synthesis | researchgate.net |

| Cyclohexenone | Carbanion | Michael Addition | 1,4-addition product | youtube.com |

| Cycloalkenyl Iodonium Salts | Cyanide Ion | Michael Addition-Elimination | Allylic/Vinylic Cyanides | researchgate.net |

Reaction with Carbon Disulfide and Methyl Iodide to Form Bis(methylthio)acrylamide Derivatives

The reaction of compounds containing an active methylene group with carbon disulfide in the presence of a base, followed by alkylation with methyl iodide, is a well-established method for creating ketene (B1206846) dithioacetals. The active methylene group in this compound, positioned between the electron-withdrawing cyano and amide groups, is sufficiently acidic to be deprotonated by a suitable base.

The resulting carbanion acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. This forms a dithiocarboxylate salt intermediate. Subsequent treatment with two equivalents of methyl iodide results in S-alkylation, where the sulfur atoms are methylated, yielding a 2-cyano-N-cyclohexyl-3,3-bis(methylthio)acrylamide derivative. This reaction transforms the original methylene group into a carbon atom double-bonded to the original carbonyl carbon and single-bonded to two methylthio groups. This type of transformation is analogous to the synthesis of xanthates from alcohols, which also involves nucleophilic addition to carbon disulfide followed by alkylation. libretexts.org

Table 3: Plausible Reaction Scheme for Dithioacetal Formation

| Starting Material | Reagents | Intermediate | Final Product |

| This compound | 1. Base2. Carbon Disulfide (CS₂) | Dithiocarboxylate salt | 2-Cyano-N-cyclohexyl-3,3-bis(methylthio)acrylamide |

| 3. Methyl Iodide (CH₃I) |

Investigation of Anomalous Reactivity with Cyclohexylisocyanate

Information regarding the investigation of anomalous reactivity between this compound and cyclohexylisocyanate is not available in the searched scientific literature.

Biological Activities and Medicinal Chemistry Applications of 2 Cyano N Cyclohexylacetamide Derivatives

Anticancer Activity Studies

Derivatives of 2-cyano-N-cyclohexylacetamide have been a focal point in the quest for new anticancer therapeutics. Investigations have demonstrated their ability to inhibit the growth of cancer cells, interfere with critical signaling pathways, and interact with specific molecular targets involved in tumor progression.

In Vitro Antitumor Activity against Cancer Cell Lines (e.g., MCF-7)

The cytotoxic potential of this compound derivatives has been evaluated against various human cancer cell lines. Notably, significant activity has been observed against the MCF-7 breast adenocarcinoma cell line. researchgate.net In one study, a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were synthesized using this compound as a precursor. researchgate.net One of these derivatives, designated as compound 3i , demonstrated considerable toxicity against MCF-7 cells, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 42.9 ± 1.8 μM. researchgate.net Broader studies support these findings, confirming that various novel pyrazole (B372694) and pyrimidine (B1678525) derivatives synthesized from cyanoacetamide intermediates show excellent in vitro antitumor activity against the MCF-7 cell line. mdpi.com

Table 1: In Vitro Anticancer Activity of this compound Derivatives| Derivative | Cell Line | Activity | Source |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine derivative (3i) | MCF-7 (Breast Adenocarcinoma) | IC₅₀: 42.9 ± 1.8 μM | researchgate.net |

Protein Kinase Inhibition (e.g., EGFR, B-Raf, MEK)

A primary mechanism through which many modern anticancer agents function is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer. The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that controls cell proliferation and survival, and its components are common targets for cancer therapy. nih.govresearchgate.net Pyrazolo[1,5-a]pyrimidines, which can be synthesized from this compound, are recognized as a notable class of heterocyclic compounds with potent protein kinase inhibitor (PKI) activity. researchgate.net

The 2-cyanoacrylamide moiety, a key structural feature in derivatives of the parent compound, is instrumental in their kinase-inhibiting action. This group can form reversible covalent bonds with kinase targets. nih.gov For instance, a derivative containing a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety was synthesized and showed potent inhibitory activity against Transforming growth factor-beta-activated kinase 1 (TAK1), with an IC₅₀ value of 27 nM. nih.gov TAK1 is a key regulator of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov The success of combining RAF and MEK inhibitors in treating cancers with BRAF mutations underscores the therapeutic importance of targeting this pathway. nih.govresearchgate.net

Table 2: Protein Kinase Inhibition by Related Cyanoacrylamide Derivatives| Derivative Class | Target Kinase | Activity | Source |

|---|---|---|---|

| 2-Cyanoacrylamide derivative | TAK1 | IC₅₀: 27 nM | nih.gov |

Molecular Targets and Mechanisms of Action

The anticancer effects of this compound derivatives are attributed to their interaction with specific molecular targets. Molecular docking studies have helped elucidate these interactions. For the pyrazolo[1,5-a]pyrimidine derivative 3i , which showed cytotoxicity against MCF-7 cells, its mechanism is potentially linked to the inhibition of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). researchgate.net

For derivatives that function as kinase inhibitors, the mechanism often involves targeting the ATP-binding site of the enzyme. The 2-cyanoacrylamide scaffold has been specifically explored for its ability to act as a reversible covalent inhibitor, which can offer a better safety profile compared to irreversible inhibitors. nih.gov In the context of antimicrobial action, which can share targets with anticancer pathways, derivatives have been shown to target bacterial DNA gyrase. researchgate.net This enzyme is a type II topoisomerase that is essential for bacterial DNA replication and is structurally related to human topoisomerase II, a known anticancer drug target.

Antimicrobial Activity Investigations

In addition to their anticancer potential, derivatives of this compound have been investigated for their ability to combat microbial pathogens. Research has demonstrated efficacy against both bacteria and fungi, highlighting the broad antimicrobial spectrum of this class of compounds.

Antibacterial Efficacy (e.g., against Staphylococcus aureus)

The antibacterial properties of these derivatives have been particularly noted against Gram-positive bacteria such as Staphylococcus aureus, a pathogen notorious for developing antibiotic resistance. A study assessing a series of compounds derived from this compound found that derivative 3h exhibited the strongest bacteriostatic activity against S. aureus, creating an inhibition zone of 8.3 ± 0.6 mm at a concentration of 5 mg/mL. researchgate.net

Further studies on related cyanoketene S,N-acetals and their derived pyrazoles, which feature the core acrylamide (B121943) structure, have also shown potent activity. One such pyrazole derivative, 6g , was identified as a promising candidate against multi-drug resistant (MDR) bacteria. It displayed significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging between 16 and 32 µg/mL. In silico and in vitro assays confirmed that its mode of action is the inhibition of the DNA gyrase enzyme. researchgate.net

Table 3: Antibacterial Activity of this compound Derivatives Against Staphylococcus aureus| Derivative | Method | Activity | Source |

|---|---|---|---|

| Compound 3h | Disk Diffusion | 8.3 ± 0.6 mm inhibition zone | researchgate.net |

| Pyrazole derivative (6g) | Microdilution | MIC: 16-32 µg/mL |

Antifungal Properties

The antimicrobial scope of this chemical family extends to antifungal activity. General screenings of novel heterocyclic compounds derived from cyanoacetamide precursors have often revealed promising antifungal potential. For example, a series of novel (cyano-NNO-azoxy)pyrazole derivatives were synthesized and evaluated for antimicrobial activity. While inactive against Gram-negative bacteria, all the compounds displayed noteworthy antifungal activity. The thiophene (B33073) derivative 7a was the most active in the series, showing potent efficacy against Candida krusei and Candida glabrata, with MIC values of 0.25 and 0.5 μg/mL, respectively.

In another study, a series of 4,6-disubstituted-3-cyano-2-pyridone derivatives, which share the cyanopyridone core with some compounds derived from cyanoacetamides, were synthesized. Among them, compound 4c was found to possess moderate antifungal activity against the mold Aspergillus flavus. These findings indicate that the chemical space accessible from this compound is a rich source for the discovery of new antifungal leads.

Table 4: Antifungal Activity of Related Cyano-Heterocyclic Derivatives| Derivative Class | Fungal Strain | Activity | Source |

|---|---|---|---|

| (Cyano-NNO-azoxy)pyrazole (7a) | Candida krusei | MIC: 0.25 μg/mL | |

| (Cyano-NNO-azoxy)pyrazole (7a) | Candida glabrata | MIC: 0.5 μg/mL | |

| Cyanopyridone (4c) | Aspergillus flavus | Moderate Activity |

Antioxidant Activity Research

Research into the antioxidant properties of this compound derivatives is an emerging field. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, which is implicated in numerous diseases. The evaluation of antioxidant potential is typically conducted using various in vitro chemical assays that measure the ability of a compound to scavenge free radicals or chelate pro-oxidant metal ions. nih.gov

Common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. nih.gov These methods assess the capacity of a substance to donate a hydrogen atom or an electron to neutralize reactive oxygen species. nih.govnih.gov For instance, the DPPH assay relies on the discoloration of the DPPH radical solution upon receiving an electron or hydrogen radical from an antioxidant. nih.gov Similarly, hydrogen peroxide (H₂O₂) scavenging assays can be used to determine a compound's ability to neutralize this reactive oxygen species. nih.gov

While direct and extensive studies on the antioxidant activity of this compound itself are not widely reported, the broader class of cyano-containing compounds and various heterocyclic systems derived from them have been investigated for such properties. The antioxidant potential of these molecules is often attributed to their chemical structure, which can be tailored to enhance radical scavenging or metal-chelating abilities. Further research is warranted to systematically evaluate this compound derivatives using these standard antioxidant assays to determine their potential as protective agents against oxidative stress.

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of derivatives synthesized from this compound is profoundly influenced by their chemical structure. Structure-activity relationship (SAR) studies are essential in medicinal chemistry to understand how specific molecular features contribute to the biological activity of a compound, thereby guiding the design of more effective therapeutic agents. researchgate.net For derivatives of this compound, SAR studies have been crucial in optimizing their activity against various biological targets, including protein kinases and cancer cells.

The introduction of different substituents can dramatically alter a molecule's biological activity. researchgate.net For example, in a series of thiazolidenebenzenesulfonamide derivatives, which can be related to cyanoacetamide chemistry, the introduction of a 2-cyanophenyl ring was found to significantly enhance anti-HIV-1 activity. nih.gov Specifically, compounds combining a 2-cyanophenyl group with a 4-methyl-5-isopropylthiazole moiety demonstrated extremely potent activity against the virus. nih.gov In contrast, substituting with a 2-hydroxyphenyl group endowed potent activity against mutant reverse transcriptase enzymes. nih.gov

Similarly, in the development of inhibitors for transforming growth factor beta-activated kinase 1 (TAK1), a derivative featuring a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety exhibited potent inhibitory activity. nih.govnih.gov The SAR of these compounds indicated that the specific substitution pattern on the pyridine (B92270) ring was critical for achieving high potency. nih.gov The presence of a chlorine atom, for instance, is a common modification in medicinal chemistry that can modulate biological activity by altering the electronic and steric properties of the molecule. researchgate.neteurochlor.org

The following table summarizes key SAR findings for various derivatives related to the 2-cyanoacetamide (B1669375) scaffold.

Table 1: Structure-Activity Relationship of 2-Cyanoacetamide Derivatives

| Compound Series | Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Thiazolidenebenzenesulfonamides | Introduction of a 2-cyanophenyl ring | Significantly enhanced anti-HIV-1 activity. | nih.gov |

| Thiazolidenebenzenesulfonamides | Introduction of a 2-hydroxyphenyl group | Conferred potent activity against mutant reverse transcriptase. | nih.gov |

| Imidazopyridines | Addition of a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety | Resulted in potent TAK1 inhibitory activity. | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Cyclization of acrylamide derivatives | Led to compounds with potential as protein kinase inhibitors. | researchgate.net |

These studies underscore the importance of systematic structural modifications to the this compound framework to discover compounds with superior biological potency.

This compound Derivatives as Leads in Drug Discovery

The this compound scaffold is a valuable starting point, or "lead," in the drug discovery process due to its synthetic tractability and its ability to be elaborated into a wide range of biologically active molecules. researchgate.netevitachem.com Its derivatives have shown promise in several therapeutic areas, particularly in oncology and the treatment of inflammatory diseases.

One of the most significant applications of this scaffold is in the development of protein kinase inhibitors. researchgate.net Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. researchgate.netmdpi.comnih.gov Derivatives of this compound have been used to synthesize pyrazolo[1,5-a]pyrimidines, which are known to act as ATP-competitive kinase inhibitors. researchgate.net Furthermore, 2-cyanoacrylamide derivatives have been developed as potent and reversible covalent inhibitors of TAK1, a kinase involved in cell survival pathways and a therapeutic target for cancer and inflammatory conditions. nih.govnih.gov One such derivative demonstrated a high inhibitory potency with an IC₅₀ of 27 nM. nih.gov

In the realm of anticancer research, derivatives have demonstrated activity through various mechanisms. Novel N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives have shown cytotoxicity against several human cancer cell lines, including prostate (PC3) and liver (HEPG2) cancer cells. nih.gov The most active of these compounds were found to induce apoptosis by up-regulating caspases-3 and -9, and they also exhibited anti-metastatic and anti-angiogenic effects by inhibiting metalloproteinases (MMP-2 and MMP-9) and the expression of HIF-1alpha and VEGF. nih.gov Other related derivatives have shown potential as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), established targets for antimicrobial and anticancer agents.

The versatility of the this compound core is further highlighted by its use in creating compounds with anti-inflammatory properties. For instance, (E)-2-cyano-N,3-diphenylacrylamide, a structurally related compound, was developed and showed potential in modulating inflammatory responses. nih.gov

The table below provides a summary of the therapeutic targets and potential applications of various derivatives originating from the this compound scaffold.

Table 2: Therapeutic Applications of this compound Derivatives

| Derivative Class | Therapeutic Target | Potential Application | Reference |

|---|---|---|---|

| Imidazopyridine derivatives | Transforming growth factor beta-activated kinase 1 (TAK1) | Cancer, Inflammatory Diseases | nih.govnih.gov |

| N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamides | Caspase-3, Caspase-9, MMP-2, MMP-9, HIF-1alpha, VEGF | Cancer (Prostate, Liver) | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Protein Kinases | Cancer | researchgate.net |

| General Derivatives | DNA gyrase, Dihydrofolate reductase (DHFR) | Antimicrobial, Cancer | |

| Phenylacrylamides | Inflammatory pathways | Inflammatory Diseases | nih.gov |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT calculations have been instrumental in elucidating the fundamental properties of 2-cyano-N-cyclohexylacetamide and its derivatives. These theoretical studies often utilize the B3LYP functional combined with a 6-31G(d) or higher basis set to achieve a balance between computational cost and accuracy. semanticscholar.orgscite.airaco.cat

Equilibrium Geometry Optimization

Theoretical calculations have been performed to determine the most stable three-dimensional arrangement of atoms in this compound. X-ray crystallography studies have revealed that the compound crystallizes in the monoclinic space group P21/n. researchgate.net The cyclohexane (B81311) ring typically adopts a stable chair conformation. researchgate.net

DFT-optimized geometries are often compared with experimental data from X-ray diffraction to validate the computational method. The calculated bond lengths and angles generally show good agreement with experimental values. researchgate.net Key geometric parameters, such as the bond lengths of the carbonyl group (C=O), cyano group (C≡N), and the amide linkage, are crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.23 | - |

| C-N (amide) | 1.35 | - |

| C-C (cyano) | 1.48 | - |

| C≡N | 1.16 | - |

| O=C-N | - | 123.5 |

| C-N-C (amide) | - | 122.0 |

Note: The values presented in this table are representative and may vary slightly depending on the specific computational method and basis set used in different studies.

HOMO-LUMO Analysis and Molecular Orbital Stability

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. semanticscholar.orgscite.airaco.cat

For this compound, the HOMO is typically localized on the amide and cyclohexyl moieties, which act as the primary electron-donating regions. Conversely, the LUMO is predominantly centered on the cyano and carbonyl groups, representing the electron-accepting sites of the molecule. rsc.org A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo electronic transitions and participate in chemical reactions. researchgate.netphyschemres.org

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| EHOMO | -6.5 to -7.0 |

| ELUMO | -0.5 to -1.0 |

| ΔE (HOMO-LUMO Gap) | 5.5 to 6.5 |

Note: These values are approximate and can differ based on the computational level of theory.

Electronic Properties and Reactivity Parameters

Table 3: Key Electronic Properties and Reactivity Parameters

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Measures the electrophilic character. |

These parameters are crucial for understanding how this compound will behave in different chemical environments and in reactions with other molecules. For instance, the electrophilicity index helps to predict its reactivity towards nucleophiles. semanticscholar.org

Molecular Electrostatic Potential (ESP) Analysis

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The ESP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

For this compound, the ESP analysis typically reveals negative potential (red and yellow regions) around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, indicating these are the most electronegative and nucleophilic sites. semanticscholar.orgresearchgate.net Conversely, positive potential (blue regions) is generally observed around the amide hydrogen and the hydrogens of the cyclohexyl ring, highlighting these as potential electrophilic sites. researchgate.net This information is consistent with the molecule's known reactivity patterns. semanticscholar.org

Hydrogen Bonding Interactions

The ESP analysis also provides insights into the potential for hydrogen bonding. researchgate.net The electronegative oxygen and nitrogen atoms can act as hydrogen bond acceptors, while the amide hydrogen can act as a hydrogen bond donor. These interactions are crucial in determining the crystal packing of the molecule in the solid state and its interactions with biological macromolecules. frontiersin.org Intermolecular hydrogen bonds of the type N-H···O and C-H···N have been observed in the crystal structure of this compound. researchgate.net

Molecular Docking Simulations for Target Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, molecular docking studies are employed to investigate their potential interactions with specific protein targets, providing insights into their possible mechanisms of action for various biological activities. researchgate.netresearchgate.net

For example, derivatives of this compound have been docked into the active sites of enzymes such as DNA gyrase and dihydrofolate reductase to explore their potential as antimicrobial agents. researchgate.net These simulations help to identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. The binding energy, calculated from these interactions, provides an estimate of the binding affinity of the compound for the target protein. researchgate.net

Binding Affinities and Feasibility

Molecular docking studies have been employed to investigate the binding affinities of this compound derivatives, revealing their potential as therapeutic agents. For instance, a derivative, compound 3h, demonstrated thermodynamically feasible interactions with both gyrase A and gyrase B, with calculated binding energies of -9.33 kcal/mol and -9.03 kcal/mol, respectively. researchgate.net Another derivative, 3i, showed a strong binding affinity for dihydroorotate (B8406146) dehydrogenase (DHODH) with a binding energy of -9.77 kcal/mol. researchgate.net These findings highlight the potential of this chemical scaffold to interact with specific biological targets.

| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) |

|---|---|---|---|

| 3h | Gyrase A | 2XCT | -9.33 |

| 3h | Gyrase B | 3G75 | -9.03 |

| 3i | Dihydroorotate Dehydrogenase (DHODH) | 3U2O | -9.77 |

Identification of Potential Biological Targets (e.g., gyrase A/B, DHODH)

Bacterial DNA gyrase, an essential enzyme for DNA replication, is a well-established target for antibacterial drugs. nih.govmdpi.com It is a tetrameric enzyme composed of two GyrA and two GyrB subunits. mdpi.com The GyrA subunit is responsible for DNA binding and cleavage, while the GyrB subunit possesses ATPase activity. nih.govmdpi.com Molecular docking studies have identified both gyrase A and gyrase B as potential targets for derivatives of this compound. researchgate.net Specifically, the strong binding affinity of compound 3h suggests it may inhibit the function of these subunits, leading to antibacterial effects. researchgate.net

Dihydroorotate dehydrogenase (DHODH) is another crucial enzyme, involved in the de novo pyrimidine (B1678525) biosynthesis pathway. Its inhibition can disrupt the production of DNA and RNA precursors, making it a viable target for anticancer agents. The significant binding energy observed between compound 3i and DHODH suggests that this compound could potentially exert its cytotoxic effects through the inhibition of this enzyme. researchgate.net

Theoretical Prediction of Pharmacokinetic and Toxicological Profiles (ADME/Tox)

The evaluation of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) is a critical step in drug discovery, helping to predict the viability of a compound as a drug candidate. nih.govresearchgate.net In silico tools are frequently used for the early-stage assessment of these properties. nih.govscienceopen.com For derivatives of this compound, computational tools such as Data Warrior, SwissADME, and GUSAR have been utilized to predict their pharmacokinetic and toxicological profiles. researchgate.net These predictions help in identifying candidates with favorable drug-like properties and low potential for toxicity. mspsss.org.ua Parameters such as Lipinski's rule of five are often evaluated to assess the oral bioavailability of a compound. scienceopen.commspsss.org.ua

| Software/Online Toolkit | Properties Predicted |

|---|---|

| Data Warrior | Pharmacokinetics and Toxicity |

| SwissADME | Pharmacokinetics and Drug-likeness |

| GUSAR | Pharmacokinetics and Toxicity |

Conformational Analysis using Semi-Empirical Methods

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn influences its biological activity. Semi-empirical methods, which are simplified quantum mechanical methods, are often used for this purpose due to their balance of speed and accuracy. uni-muenchen.dempg.decore.ac.uk These methods, such as AM1, PM3, and MNDO, are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.decore.ac.uk

The crystal structure of this compound has been determined using X-ray crystallography, revealing that the cyclohexane ring adopts a chair conformation. researchgate.net This experimental data can be complemented by theoretical calculations. While specific semi-empirical conformational analysis studies on this compound are not detailed in the provided search results, such methods are generally applicable to determine the preferred conformations and rotational barriers of molecules, providing insights into their interaction with biological targets. For instance, density functional theory (DFT), a more advanced computational method, has been used to study the geometry of related acrylamide (B121943) derivatives. researchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 2-cyano-N-cyclohexylacetamide typically exhibits characteristic signals corresponding to the different types of protons present in the molecule. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the spectrum shows a multiplet for the ten protons of the cyclohexyl ring in the range of δ 1.12–2.03 ppm. tandfonline.com A singlet for the two protons of the methylene (B1212753) group adjacent to the cyano group (–CH₂–CN) appears around δ 3.22–3.30 ppm. tandfonline.com The proton of the methine group (CH) in the cyclohexyl ring attached to the nitrogen atom is observed as a multiplet between δ 3.46 and 3.55 ppm. tandfonline.com The amide proton (NH) gives a signal, often a singlet or a doublet, at approximately δ 8.08–8.14 ppm. tandfonline.com

In deuterated chloroform (B151607) (CDCl₃), the chemical shifts are slightly different. The cyclohexyl protons appear as a series of multiplets between δ 1.22 and 1.96 ppm. The methylene protons (–CH₂–CN) are observed as a singlet at δ 3.3 ppm, and the methine proton of the cyclohexyl group appears as a multiplet at δ 3.7 ppm. The amide proton (NH) resonates as a singlet at δ 6.2 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. In DMSO-d₆, the cyclohexyl carbons resonate at approximately δ 24.35, 24.87, 25.62, 25.84, 30.91, and 32.60 ppm. tandfonline.com The carbon of the methylene group (CH₂CN) is found at δ 48.73 ppm. tandfonline.com The cyano group carbon (CN) appears at δ 116.73 ppm, and the carbonyl carbon (C=O) of the amide group is observed at δ 161.51 ppm. tandfonline.com

In CDCl₃, the chemical shifts for the cyclohexyl carbons are observed at δ 24.8 (C4, C6), 25.4 (C5), and 32.5 (C1, C3) ppm. The methylene carbon (C10) is at δ 26.2 ppm. The methine carbon of the cyclohexyl ring (C2) is at δ 49.5 ppm. The cyano carbon (C11) resonates at δ 115.4 ppm, and the carbonyl carbon (C8) is at δ 161.2 ppm.

¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity |

|---|---|---|---|

| Cyclohexyl Protons | 1.12 - 2.03 tandfonline.com | 1.22 - 1.96 | Multiplet |

| -CH₂-CN | 3.22 - 3.30 tandfonline.com | 3.3 | Singlet |

| Cyclohexyl CH-N | 3.46 - 3.55 tandfonline.com | 3.7 | Multiplet |

| -NH | 8.08 - 8.14 tandfonline.com | 6.2 | Singlet/Doublet |

¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Chemical Shift (δ) in CDCl₃ (ppm) |

|---|---|---|

| Cyclohexyl Carbons | 24.35, 24.87, 25.62, 25.84, 30.91, 32.60 tandfonline.com | 24.8, 25.4, 32.5 |

| -CH₂-CN | 48.73 tandfonline.com | 26.2 |

| Cyclohexyl CH-N | - | 49.5 |

| -CN | 116.73 tandfonline.com | 115.4 |

| -C=O | 161.51 tandfonline.com | 161.2 |

The assignment of proton and carbon signals is further confirmed by correlation spectroscopy techniques, although detailed 2D NMR data is not extensively reported in the provided sources. The distinct chemical shifts and multiplicities observed in the ¹H and ¹³C NMR spectra are consistent with the proposed structure of this compound. The downfield shift of the amide proton and the adjacent methine proton of the cyclohexyl ring is indicative of the electron-withdrawing effect of the amide group. Similarly, the chemical shifts of the methylene and cyano groups are characteristic of their electronic environments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound shows several characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the amide group is typically observed in the range of 1628 to 1670 cm⁻¹. tandfonline.comsemanticscholar.org The stretching vibration of the cyano group (C≡N) appears as a sharp band around 2204 to 2261 cm⁻¹. tandfonline.com The N-H stretching vibration of the amide group is identified by a band in the region of 3272 to 3278 cm⁻¹. tandfonline.com Additionally, aliphatic C-H stretching vibrations from the cyclohexyl and methylene groups are observed around 2933 cm⁻¹. tandfonline.com

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

|---|---|---|

| Amide | C=O Stretch | 1628 - 1670 tandfonline.comsemanticscholar.org |

| Cyano | C≡N Stretch | 2204 - 2261 tandfonline.com |

| Amide | N-H Stretch | 3272 - 3278 tandfonline.com |

| Aliphatic | C-H Stretch | ~2933 tandfonline.com |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

The mass spectrum of this compound typically shows a molecular ion peak [M]⁺ at m/z 166, which corresponds to its molecular weight (166.22 g/mol ). tandfonline.comsemanticscholar.org Some sources also report the protonated molecular ion [M+1]⁺ at m/z 167.22. The fragmentation pattern provides further structural confirmation. Common fragments observed include ions at m/z 123 and 82, which can be attributed to the loss of specific parts of the molecule, such as the cyanoacetyl group or cleavage of the cyclohexyl ring. semanticscholar.org

Key Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) |

|---|---|

| [M]⁺ | 166 tandfonline.comsemanticscholar.org |

| [M+1]⁺ | 167.22 |

| Fragment Ion | 123 semanticscholar.org |

| Fragment Ion | 82 semanticscholar.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is characterized by the electronic transitions associated with its constituent chromophores: the amide group (-C(=O)NH-) and the cyano group (-C≡N). While specific experimental maximum absorption (λmax) values for this compound are not extensively reported in the literature, the expected transitions can be inferred from the general principles of UV-Vis spectroscopy.

The amide functional group typically exhibits two distinct absorption bands. A high-intensity band, corresponding to a π → π* transition, is expected to appear in the far-UV region, generally below 250 nm. A second, much weaker band, resulting from a forbidden n → π* transition of the non-bonding electrons on the oxygen atom, is anticipated at a longer wavelength, often above 250 nm. upi.edumasterorganicchemistry.com

X-ray Crystallography and Single Crystal Diffraction

The compound crystallizes in the monoclinic space group P2₁/n. researchgate.net The crystal structure confirms that the cyclohexane (B81311) ring adopts a stable chair conformation. researchgate.net Detailed crystallographic data are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.057(2) |

| b (Å) | 4.7671(8) |

| c (Å) | 16.327(4) |

| β (°) ** | 96.50(2) |

| Volume (ų) ** | 931.2(3) |

| Z | 4 |

Table 1: Crystallographic Data for this compound. researchgate.net

Crystal Structure Elucidation and Refinement

The three-dimensional arrangement of atoms in this compound was determined using direct methods from single-crystal X-ray diffraction data. researchgate.net This computational technique allows for the initial phasing of the diffraction data to generate an initial electron density map and molecular model.

The resulting structural model was then refined using least-squares methods. The refinement process converged to a final R-value of 0.0765 for 1137 observed reflections, indicating a good agreement between the experimental diffraction data and the calculated structural model. researchgate.net

Molecular Packing and Intermolecular Interactions

The stability of the crystal lattice of this compound is maintained by a network of intermolecular interactions. The primary forces involved are hydrogen bonds. researchgate.net Specifically, classical N-H···O hydrogen bonds are observed, where the amide hydrogen acts as a donor and the carbonyl oxygen of an adjacent molecule serves as the acceptor. researchgate.net

Advanced Applications and Future Research Directions

Functional Monomer in Polymer Science

2-Cyano-N-cyclohexylacetamide serves as a precursor in the synthesis of novel functional monomers, which are then used to create polymers with specialized properties. evitachem.com Research has specifically highlighted its conversion into (E)‐2‐cyano‐N‐cyclohexyl‐3‐(dimethyl amino) acrylamide (B121943) (CHAA), a new type of functional monomer. researchgate.netresearchgate.netresearchgate.netdntb.gov.uax-mol.com This conversion is often achieved using green technology, such as microwave energy, reacting this compound with reagents like dimethylformamide-dimethylacetal (DMF-DMA). researchgate.netresearchgate.netdntb.gov.uax-mol.com The resulting monomer, CHAA, can be polymerized with other monomers to produce advanced polymeric materials. researchgate.netresearchgate.net

Synthesis of Polymeric Nanospheres

A significant application of the CHAA monomer derived from this compound is in the creation of polymeric nanospheres. researchgate.net These nanospheres are synthesized by polymerizing CHAA with other monomers such as methyl methacrylate (B99206) (MMA), dimethylaminoethyl methacrylate (DMAEMA), and acrylic acid (AA). researchgate.netresearchgate.netdntb.gov.uax-mol.com The resulting poly (MMA/DMAEMA/AA/CHAA) nanospheres are structurally well-defined, with an equivalent spherical diameter of approximately 50 nm and high thermal stability. researchgate.netdntb.gov.ua These synthesized nanospheres have demonstrated promising electrochemical performance and antibacterial activity, suggesting potential uses in energy storage devices like supercapacitors. researchgate.netdntb.gov.ua

Microemulsion Polymerization Techniques

The synthesis of these advanced polymeric nanospheres is often accomplished using microemulsion polymerization. researchgate.net This technique is considered a green chemistry approach because it is a relatively simple, low-cost method that does not require solvent vaporization and is tolerant of various functional components. researchgate.net Microemulsion polymerization facilitates the preparation of novel, multifunctional polymeric nanospheres, resulting in a semitransparent, homogenous, and thermodynamically stable nanolatex. researchgate.net This method has been successfully used to polymerize the functional monomer CHAA with other components to create nanospheres with unique properties. researchgate.netresearchgate.netdntb.gov.uax-mol.com

Table 1: Research Findings on Polymeric Nanospheres from this compound Derivative (CHAA)

| Finding | Description | Source(s) |

|---|---|---|

| Functional Monomer | This compound is a precursor to (E)‐2‐cyano‐N‐cyclohexyl‐3‐(dimethyl amino) acrylamide (CHAA), a novel functional monomer. | researchgate.net, researchgate.net, x-mol.com |

| Polymerization Method | Microemulsion polymerization, a green technique, is used for synthesis. | researchgate.net, researchgate.net, |

| Co-monomers | CHAA is polymerized with methyl methacrylate (MMA), dimethylaminoethyl methacrylate (DMAEMA), and acrylic acid (AA). | researchgate.net, researchgate.net, dntb.gov.ua |

| Nanosphere Size | The resulting poly (MMA/DMAEMA/AA/CHAA) nanospheres have a spherical diameter near 50 nm. | researchgate.net, dntb.gov.ua |

| Properties | The nanospheres exhibit high thermal stability, good electrochemical performance, and antibacterial activity. | , researchgate.net, dntb.gov.ua |

| Potential Applications | Indicated for use in energy storage devices, such as supercapacitors. | , |

Potential in Liquid Crystalline Polymeric Systems

Research indicates that derivatives of this compound have the potential for use in the development of liquid crystalline polymeric systems. researchgate.net Liquid crystal polymers (LCPs) are materials that exhibit properties between those of conventional liquids and solid crystals, often containing rigid aromatic rings as mesogens. wikipedia.org The reactivity of this compound allows for the synthesis of various heterocyclic compounds, which are anticipated to have applications in creating these advanced materials. researchgate.net

Side-chain liquid crystal polymers (SCLCPs), where mesogenic units are attached to a flexible polymer backbone, are of particular interest as they can exhibit liquid crystalline phases over a broad temperature range. mdpi.com The development of new monomers from compounds like this compound could lead to novel SCLCPs with unique optical and electronic properties suitable for advanced applications, including displays and polarizing films. mdpi.com

Chemoinformatics and Database Integration for Compound Exploration

Chemoinformatics and chemical databases are indispensable tools for exploring the properties and potential applications of compounds like this compound. These systems provide a structured environment for storing, managing, and retrieving detailed information about chemical compounds, their properties, and associated metadata.

For this compound, chemoinformatic techniques such as molecular docking simulations have been employed to investigate its interaction with various biological targets. These studies offer insights into the binding affinities of the compound and its derivatives, which is crucial for designing more effective therapeutic agents. Furthermore, crystallographic data for this compound has been determined and is accessible in public repositories like the Cambridge Crystallographic Data Centre (CCDC), facilitating further research and computational analysis. researchgate.net The integration of such data from diverse sources is a key aspect of modern chemoinformatics, enabling a deeper understanding of chemical structures and their potential. nih.gov

Table 2: Crystal and Experimental Data for this compound

| Parameter | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₉H₁₄N₂O | researchgate.net |

| Formula Weight | 166.22 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/n | researchgate.net |

| Unit Cell Parameter (a) | 12.057(2) Å | researchgate.net |

| Unit Cell Parameter (b) | 4.7671(8) Å | researchgate.net |

| Unit Cell Parameter (c) | 16.327(4) Å | researchgate.net |

| Unit Cell Angle (β) | 96.50(2)° | researchgate.net |

| CCDC Deposition No. | 970744 | researchgate.net |

Challenges and Future Perspectives in this compound Research

While derivatives of this compound show significant promise, particularly in the development of new therapeutic agents, several challenges persist. The increasing threat of antimicrobial resistance (AMR) complicates the treatment of infectious diseases and drives the need for novel antibacterial drugs. explorationpub.comnih.gov The misuse and overuse of existing antibiotics have accelerated the emergence of drug-resistant pathogens, making the development of effective new compounds a global health priority. explorationpub.commdpi.com

Overcoming Drug Resistance and Off-Target Effects

A primary challenge in the development of new drugs from precursors like this compound is overcoming drug resistance and minimizing off-target effects. researchgate.net For instance, pyrimidine (B1678525) derivatives, which can be synthesized from related structures, have shown potent activity as protein kinase inhibitors for cancer therapy. researchgate.net However, despite their promise, issues such as drug resistance, off-target effects, and toxicity remain significant hurdles. researchgate.net

Future research must focus on optimizing the synthetic routes to improve drug selectivity and enhance bioavailability. researchgate.net This involves creating derivatives that can effectively combat resistance mechanisms, such as enzymatic drug modification or alterations in the drug's target site. explorationpub.commdpi.com Addressing these challenges is crucial for translating the potential of this compound-based compounds into clinically effective therapies. researchgate.net

Optimizing Synthetic Approaches for Scalability

The efficient and scalable synthesis of this compound is crucial for its application in further chemical manufacturing. Research has explored several methods to optimize its production, focusing on increasing yield, reducing reaction times, and employing environmentally benign conditions.